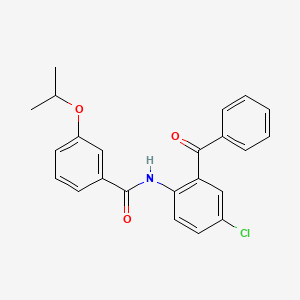![molecular formula C11H14N2O5S2 B5174231 N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5174231.png)
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine, also known as PTG, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. PTG is a selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system.
Mecanismo De Acción
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine selectively inhibits GlyT1, which is responsible for the reuptake of glycine in the central nervous system. This leads to an increase in extracellular glycine levels, which can enhance NMDA receptor function. NMDA receptors are important for synaptic plasticity, learning, and memory. N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has also been shown to enhance GABAergic neurotransmission, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been shown to increase extracellular glycine levels in the brain, which can enhance NMDA receptor function. This has been associated with improved cognitive performance and memory in animal models. N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has also been shown to have anxiolytic and antidepressant effects, which may be mediated by its ability to enhance GABAergic neurotransmission. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been studied for its potential in treating neuropathic pain and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine is its selectivity for GlyT1, which minimizes off-target effects. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been shown to have good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine is its relatively low potency, which may limit its effectiveness in certain applications. Additionally, more studies are needed to fully understand the potential side effects of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine.
Direcciones Futuras
There are several potential future directions for N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine research. One area of interest is its potential in treating schizophrenia, as it has been shown to improve cognitive deficits in animal models. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine may have potential in treating other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder. Further studies are also needed to fully understand the safety and efficacy of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine in humans.
Métodos De Síntesis
The synthesis of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine was first reported by researchers at Pfizer in 2004. The method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)pyrrolidine to form the pyrrolidine amide intermediate, which is subsequently treated with sodium hydride and N-(tert-butoxycarbonyl)glycine to give N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine.
Aplicaciones Científicas De Investigación
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance NMDA receptor function, which is important for learning and memory. N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has also been shown to have antidepressant and anxiolytic effects in animal models. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been studied for its potential in treating schizophrenia, neuropathic pain, and drug addiction.
Propiedades
IUPAC Name |
2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S2/c14-10(15)6-12-11(16)9-5-8(7-19-9)20(17,18)13-3-1-2-4-13/h5,7H,1-4,6H2,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIINUNXFEAAUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (5-bromo-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5174155.png)

![5-bromo-2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5174161.png)

![N-{1-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5174182.png)
![N-{1-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5174197.png)

![ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5174208.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5174218.png)



![2-bromo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5174239.png)
![isopropyl 2-(5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5174249.png)